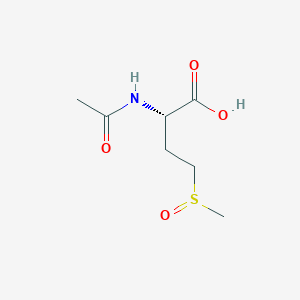

Acetyl-L-methionine sulfoxide

Description

Historical Context of Methionine Oxidation and Repair Mechanisms

The story of methionine began with its isolation in 1922 by John Howard Mueller from casein, a milk protein. numberanalytics.com Its indispensable role in protein synthesis as the initiator amino acid was a landmark discovery in biochemistry. numberanalytics.comnih.gov Subsequent research revealed the sulfur-containing side chain of methionine to be particularly susceptible to oxidation by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). numberanalytics.comnih.gov

The biological ramification of this oxidation, often resulting in the loss of protein function, spurred the search for repair mechanisms. nih.gov Key discoveries in the mid-20th century unveiled a metabolic pathway in rats capable of reducing free L-methionine sulfoxide. nih.gov Later, in Escherichia coli, the enzymatic reduction of protein-bound methionine sulfoxide was identified, revealing a dedicated cellular defense system. nih.govpnas.org A pivotal breakthrough was the realization that the oxidation of methionine's sulfur atom creates a new chiral center, resulting in two stable diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.gov This led to the discovery of two distinct and unrelated families of enzymes, methionine sulfoxide reductase A (MsrA) and methionine sulfoxide reductase B (MsrB), which exhibit opposite stereospecificity for the reduction of these sulfoxides. nih.gov

Significance of Methionine Sulfoxide in Biological Processes and Oxidative Stress

The formation of methionine sulfoxide is a common post-translational modification that can significantly alter protein structure and function. mdpi.commdpi.com This modification is deeply intertwined with oxidative stress, a condition characterized by an overproduction of ROS that can damage cellular macromolecules. tandfonline.comarvojournals.org Methionine residues in proteins can act as endogenous antioxidants, scavenging ROS and thereby protecting the protein and other cellular components from damage. nih.gov However, this protective role comes at the cost of methionine's conversion to methionine sulfoxide.

The accumulation of methionine sulfoxide has been implicated in various physiological and pathological processes, including aging and the progression of neurodegenerative diseases. portlandpress.commdpi.com For instance, in age-related cataracts, a significant percentage of methionine in lens proteins is found in its oxidized form, suggesting a link between methionine oxidation and the disease. arvojournals.orgpnas.org The reversible nature of methionine oxidation, facilitated by the methionine sulfoxide reductase system, positions it as a crucial regulatory mechanism in cellular signaling and redox homeostasis. nih.govmdpi.com

Overview of Methionine Sulfoxide Reductases (Msrs) and Their Role in Redox Homeostasis

Methionine sulfoxide reductases (Msrs) are a ubiquitous family of enzymes that catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidized proteins and restoring their function. portlandpress.commdpi.comnih.gov These enzymes are central to maintaining redox homeostasis, the delicate balance between oxidants and antioxidants within a cell. mdpi.comnih.govresearchgate.net

There are two primary classes of Msrs, distinguished by their stereospecificity:

MsrA specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-SO). portlandpress.comwikipedia.org It can act on both free and protein-bound forms of the substrate. wikipedia.org

MsrB is specific for the R-diastereomer of methionine sulfoxide (Met-R-SO). portlandpress.comwikipedia.org It is generally more efficient at reducing protein-bound methionine sulfoxide. wikipedia.org

In addition to MsrA and MsrB, a third type, free-R-methionine sulfoxide reductase (fRmsr), has been identified in some organisms and specifically reduces free Met-R-SO. wikipedia.orgnih.gov The Msr system works in concert with the thioredoxin (Trx) reducing system, which provides the necessary reducing equivalents for the regeneration of the active enzymes. nih.govportlandpress.com The coordinated action of MsrA and MsrB is essential for the complete repair of oxidized methionine residues. portlandpress.com

The subcellular localization of Msr enzymes is diverse, with different isoforms found in the cytoplasm, nucleus, mitochondria, and endoplasmic reticulum. mdpi.commolbiolcell.org This widespread distribution underscores their importance in protecting various cellular compartments from oxidative damage. molbiolcell.org The expression of Msr genes is often upregulated in response to environmental stressors that lead to oxidative stress, highlighting their protective role. mdpi.com

Rationale for Research on Acetyl-L-methionine Sulfoxide

Research into this compound is driven by its unique chemical properties and its relevance as a substrate for studying the Msr enzyme system. The acetylation of the amino group in methionine modifies its chemical characteristics and can influence its biological activity and metabolism.

The use of N-acetyl-L-methionine sulfoxide as a substrate in enzymatic assays has been instrumental in characterizing the activity of methionine sulfoxide reductases. oup.comnih.govnih.gov For example, the reduction of N-acetyl-L-methionine sulfoxide has been used to assay for MsrA activity in various plant and bacterial extracts. oup.comnih.govnih.gov The kinetic parameters of this reduction, such as the Michaelis-Menten constant (Km), provide valuable insights into the enzyme's affinity for its substrate. oup.comnih.gov

Furthermore, studying the enzymatic reduction of acetylated methionine sulfoxide helps to elucidate the substrate specificity and catalytic mechanisms of the Msr enzymes. oup.comnih.gov Understanding how modifications to the methionine molecule, such as acetylation, affect its interaction with these repair enzymes is crucial for a comprehensive understanding of cellular antioxidant defense systems. The synthesis of radiolabeled N-acetyl-l-[³⁵S]methionine sulfoxide has provided a sensitive tool for these investigations. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Acetyl L Methionine Sulfoxide

Advanced Synthetic Methodologies for Acetyl-L-methionine Sulfoxide (B87167)

Recent advancements in synthetic chemistry have enabled the precise construction of Acetyl-L-methionine sulfoxide, with a strong emphasis on controlling the chirality of the newly formed stereocenter at the sulfur atom.

The creation of specific stereoisomers of this compound is a key objective, addressed through sophisticated enzymatic and chemoenzymatic methods.

Enzymatic catalysis offers a powerful tool for the enantioselective synthesis of chiral sulfoxides. A notable example is the use of a three-enzyme cascade to produce L-methionine-(S)-sulfoxide from racemic N-acetylmethionine. frontiersin.orgmdpi.com This system combines a dynamic kinetic resolution (DKR) with a stereoselective oxidation step. frontiersin.org The cascade employs an N-acylamino acid racemase (NAAAR) to continuously interconvert the enantiomers of the starting material, an L-selective aminoacylase (B1246476) from Geobacillus thermoglucosidasius, and a stereoselective isoleucine dioxygenase from Bacillus thuringiensis (BtDO). frontiersin.orgmdpi.com This multi-enzyme, one-pot reaction quantitatively converts racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with a high yield and diastereomeric excess. frontiersin.orgfrontiersin.org Under optimized conditions, this biocatalytic approach achieves a 97% yield and 95% diastereomeric excess (de). frontiersin.orgmdpi.comfrontiersin.org

Table 1: Enzymatic Cascade for L-methionine-(S)-sulfoxide Synthesis

| Starting Material | Enzymes | Product | Yield | Diastereomeric Excess (de) |

| Racemic N-acetylmethionine | N-acylamino acid racemase (NAAAR), L-selective aminoacylase (AAc), Isoleucine dioxygenase (BtDO) | L-methionine-(S)-sulfoxide | 97% | 95% |

Chemoenzymatic strategies leverage the strengths of both chemical and biological catalysts to achieve high diastereoselectivity. The aforementioned three-enzyme cascade is a prime example of a one-pot reaction that embodies chemoenzymatic principles. frontiersin.org By coupling a dynamic kinetic resolution (DKR) process with a stereoselective enzymatic oxidation, the system overcomes the 50% yield limit of a standard kinetic resolution. frontiersin.org This approach allows for the direct synthesis of diastereomerically pure oxyfunctionalized amino acids from inexpensive racemic starting materials, avoiding intermediate extraction and purification steps, which reduces waste and production costs. frontiersin.org The successful combination of biocatalysts from different sources, each with distinct optimal reaction conditions, into an artificial enzyme cascade highlights the potential of this strategy for efficient and stereocontrolled synthesis. frontiersin.org

The formation of this compound occurs through the oxidation of the thioether group in N-acetyl-L-methionine. This process can proceed via two distinct mechanisms: a two-electron oxidation or a one-electron oxidation. chimia.ch

The direct two-electron oxidation of methionine or its derivatives, such as N-acetyl-L-methionine, by reactive oxygen species (ROS) leads to the formation of methionine sulfoxide. chimia.chnih.gov This reaction is a common oxidative modification in biological systems. chimia.ch The oxidation of the sulfur atom, which is a prochiral center, results in the formation of two diastereomers: N-acetyl-L-methionine-(S)-sulfoxide and N-acetyl-L-methionine-(R)-sulfoxide. nih.gov Two-electron oxidants like hydrogen peroxide (H₂O₂) can facilitate this transformation under relatively mild conditions. nih.gov

The one-electron oxidation of the sulfur atom in N-acetyl-methionine is a more complex process that proceeds through a radical intermediate. This mechanism is initiated by one-electron oxidants, such as the hydroxyl radical (•OH), or through photosensitized reactions. mdpi.commdpi.commdpi.com The initial step is the removal of one electron from the thioether sulfur, forming a highly reactive sulfur-centered radical cation (>S•+). mdpi.commdpi.com

This sulfur radical cation is unstable and can be stabilized through intramolecular interactions with nearby electron-rich atoms, such as the oxygen or nitrogen atoms of the acetyl or amide groups, forming three-electron bonds. mdpi.commdpi.com The fate of the N-Ac-Met sulfur radical cation is primarily determined by two competing reaction pathways: deprotonation and decarboxylation. mdpi.com

Deprotonation: The radical cation can lose a proton from one of the adjacent carbon atoms (the methyl or methylene (B1212753) group), resulting in the formation of an α-thioalkyl radical (αS). mdpi.commdpi.com

Decarboxylation: Alternatively, an intramolecular electron transfer from the carboxylate group to the sulfur radical cation can occur, leading to decarboxylation and the formation of an α-amidoalkyl radical (αN). mdpi.com

Studies on the 3-Carboxybenzophenone (3CB) photosensitized oxidation of N-Ac-Met have shown that deprotonation is the preferred pathway over decarboxylation. mdpi.com

Table 2: Competing Pathways for the N-Acetyl-Methionine Sulfur Radical Cation (>S•+)

| Pathway | Description | Resulting Species |

| Deprotonation | Loss of a proton from a carbon atom adjacent to the sulfur radical cation. mdpi.com | α-thioalkyl radical (αS) |

| Decarboxylation | Intramolecular electron transfer from the carboxylate group to the sulfur radical cation, followed by loss of CO₂. mdpi.com | α-amidoalkyl radical (αN) |

Solid-Phase Peptide Synthesis Incorporating Methionine Sulfoxide

The inherent susceptibility of methionine to oxidation is a well-documented challenge in solid-phase peptide synthesis (SPPS), often leading to the unintended formation of methionine sulfoxide (Met(O)) as an impurity, particularly during the final acidolytic cleavage step. acs.org However, a strategic approach involves the deliberate incorporation of Met(O) as a building block to overcome synthetic difficulties associated with certain peptide sequences, especially those prone to aggregation. nih.govresearchgate.net

The use of a protected form, such as Fmoc-L-methionine sulfoxide, serves as a key building block in Fmoc-based SPPS. chemimpex.com This strategy leverages the increased polarity and solubility of the sulfoxide moiety compared to the thioether in methionine. nih.govd-nb.info For hydrophobic or aggregation-prone peptides, this enhanced solubility improves the quality of the synthesis, facilitates purification by high-performance liquid chromatography (HPLC), and can significantly increase the final yield. nih.govd-nb.info

Research has demonstrated the effectiveness of this approach in the synthesis of challenging peptides. For instance, the synthesis of an aggregation-prone peptide from the human prion protein, hPrP (125-155), which contains three methionine residues, was markedly improved by using Met(O). d-nb.info The synthesis using standard methionine building blocks resulted in crude material of moderate quality and was hampered by aggregation during purification, yielding only 2% of the final product. d-nb.info In contrast, employing Met(O) building blocks produced a crude peptide of significantly higher quality and solubility. d-nb.info

The general workflow involves:

Incorporation of an Fmoc-L-methionine-d,l-sulfoxide building block during automated or manual SPPS. d-nb.inforesearchgate.net

Synthesis of the full-length peptide on the solid support.

Cleavage from the resin and deprotection of side chains, yielding the crude peptide containing one or more Met(O) residues.

Purification of the more soluble Met(O)-containing peptide using standard techniques like reverse-phase HPLC.

Quantitative reduction of the sulfoxide back to methionine in the purified peptide. nih.gov This reduction can be achieved efficiently using reagents such as a mixture of TMSBr and ethane-1,2-dithiol (EDT). d-nb.info

This two-step protocol effectively uses the methionine sulfoxide as a temporary solubilizing tag, transforming a problematic synthesis into a more manageable process. nih.govd-nb.info

Table 1: Comparison of Synthesis Outcomes for Aggregation-Prone Peptide hPrP (125-155)

| Synthesis Strategy | Crude Material Quality | Final Yield | Reference |

|---|---|---|---|

| Standard SPPS with Methionine | Moderate, aggregation observed | 2% | d-nb.info |

Characterization of this compound Derivatives

The characterization of this compound and its derivatives, including peptides where it has been incorporated or metal complexes, relies on a combination of spectroscopic and chromatographic techniques. These methods are essential to confirm the identity, structure, and purity of the synthesized compounds.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is a primary tool for analysis. The introduction of the polar sulfoxide group significantly alters the retention time of a peptide compared to its non-oxidized counterpart. For example, in the analysis of a β-amyloid (1-40) peptide, the oxidized version containing methionine sulfoxide had a retention time (Rt) of 1.58 minutes under specific UPLC conditions, while the expected non-oxidized peptide had an Rt of 1.83 minutes. researchgate.net This difference allows for clear separation and quantification. researchgate.netnih.gov

Spectroscopic methods provide detailed structural information.

Infrared (IR) Spectroscopy : This technique is used to identify functional groups. In the characterization of metal complexes with methionine sulfoxide, IR spectra confirm the presence of the S=O group through characteristic oscillations, typically observed in the range of 1058 to 1150 cm-1. researchgate.net It can also indicate the coordination of the amino acid to a metal ion through shifts in the bands corresponding to the carboxylate and amino groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C and 1H NMR are used to elucidate the chemical environment of atoms within the molecule. In studies of a palladium(II) complex with methionine sulfoxide, duplication of signals in the 13C NMR spectrum indicated the presence of multiple diastereoisomers in solution, which are distinguishable by this technique. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is critical for confirming the molecular weight of the derivative. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 atomic mass units (amu) due to the addition of an oxygen atom. researchgate.net Elemental and mass spectrometry analyses of a palladium(II) methionine sulfoxide complex were used to confirm its composition as [Pd(C5H10NO3S)2]·H2O. researchgate.net

Thermal analysis methods, such as thermogravimetric analysis, can also be employed to confirm the composition of derivatives, including the presence of water molecules in the crystal structure. researchgate.net

Table 2: Analytical Techniques for the Characterization of a Palladium(II)-Methionine Sulfoxide Complex

| Analytical Technique | Finding | Purpose | Reference |

|---|---|---|---|

| Elemental Analysis & MS | Confirmed composition [Pd(C5H10NO3S)2]·H2O | Determines the empirical and molecular formula. | researchgate.net |

| Infrared (IR) Spectroscopy | Showed coordination via carboxylate and amino groups; confirmed S=O group. | Identifies functional groups and coordination sites. | researchgate.net |

| 13C NMR Spectroscopy | Signal duplication indicated presence of diastereoisomers. | Provides information on the chemical structure and stereochemistry. | researchgate.net |

| [1H-15N] NMR Spectroscopy | Indicated coordination of the amino group to Pd(II). | Confirms bonding between specific atoms. | researchgate.net |

Enzymology and Biochemical Mechanisms Involving Acetyl L Methionine Sulfoxide

Substrate Specificity of Methionine Sulfoxide (B87167) Reductases (MsrA, MsrB, MsrC) for Acetyl-L-methionine Sulfoxide

The methionine sulfoxide reductase (Msr) system, comprising the enzymes MsrA, MsrB, and MsrC, plays a crucial role in the repair of oxidized methionine residues. These enzymes exhibit distinct substrate specificities, particularly concerning the stereoisomers of methionine sulfoxide (MetO) and whether the residue is free or part of a peptide chain. N-acetyl-L-methionine sulfoxide is frequently utilized as a model substrate to mimic peptidyl methionine sulfoxide, allowing for detailed enzymatic characterization. plos.orgnih.gov

Methionine sulfoxide reductase A (MsrA) demonstrates a pronounced stereospecificity for the S-epimer of methionine sulfoxide. plos.orgpnas.orgresearchgate.net This specificity has been consistently observed across various organisms. mdpi.comresearchgate.net Studies utilizing N-acetyl-L-methionine sulfoxide have confirmed that MsrA actively reduces the S-form of this substrate. plos.org For instance, recombinant MsrA from Salmonella Typhimurium was shown to be active against N-acetyl-Met-S-SO. plos.org Similarly, MsrA from Mycobacterium tuberculosis effectively reduces N-acetyl methionine-(S)-sulfoxide. nih.gov This enzyme can also reduce other substrates like free MetO and dimethylsulfoxide (DMSO). mdpi.com

The catalytic efficiency of MsrA for N-acetyl-L-methionine-(S)-sulfoxide has been quantified in several studies. For Mycobacterium tuberculosis MsrA, the kinetic parameters were determined to be a Km of 1.6 ± 0.4 mM and a Vmax of 2.6 ± 0.2 s−1. nih.gov In plants, an enzyme from spinach chloroplasts that reduces N-acetyl methionine sulfoxide showed a Km of 0.4 millimolar for this substrate. nih.govoup.com It's also noteworthy that MsrA itself can act as a stereospecific methionine oxidase, producing S-methionine sulfoxide. researchgate.netnih.gov

| Enzyme Source | Substrate | Km (mM) | Vmax (s-1) |

| Mycobacterium tuberculosis MsrA | N-acetyl-L-methionine-(S)-sulfoxide | 1.6 ± 0.4 | 2.6 ± 0.2 |

| Spinach Chloroplasts | N-acetyl methionine sulfoxide | 0.4 | - |

In contrast to MsrA, methionine sulfoxide reductase B (MsrB) is stereospecific for the R-epimer of methionine sulfoxide. plos.orgresearchgate.netasm.org While MsrB can reduce protein-bound Met-R-SO, its activity towards free Met-R-SO is often low or absent. plos.orgnih.gov N-acetyl-L-methionine sulfoxide serves as a useful surrogate for peptidyl Met-R-SO in activity assays. plos.org

Biochemical studies have demonstrated that MsrB from Salmonella Typhimurium specifically reduces the R-form of N-acetyl methionine sulfoxide. plos.org Similarly, Mycobacterium tuberculosis MsrB reduces N-acetyl methionine-(R)-sulfoxide with a Km of 1.7 ± 0.6 mM and a Vmax of 0.8 ± 0.1 s−1. nih.gov It is important to note that while some experiments might suggest MsrB activity against the S-epimer, this can be due to contamination of the N-acetyl-Met-S-SO substrate with the R-epimer. plos.org Mammalian MsrB isoforms also exhibit varying affinities for their substrates, with MsrB2 being adapted for lower concentrations and MsrB1 and MsrB3 for higher concentrations of methionine sulfoxide. molbiolcell.org

| Enzyme Source | Substrate | Km (mM) | Vmax (s-1) |

| Mycobacterium tuberculosis MsrB | N-acetyl-L-methionine-(R)-sulfoxide | 1.7 ± 0.6 | 0.8 ± 0.1 |

A third enzyme, MsrC (also known as fRMsr), exhibits high specificity for the free form of the R-epimer of methionine sulfoxide (Met-R-SO). plos.orgnih.gov Unlike MsrA and MsrB, MsrC does not appear to reduce peptidyl methionine sulfoxides. plos.orgnih.gov The existence of MsrC compensates for the limited or absent activity of MsrB towards free Met-R-SO. plos.orgnih.gov This specialized function highlights a division of labor in the repair of different forms of oxidized methionine. In Escherichia coli, MsrC has been characterized as a free methionine-R-sulfoxide reductase. uniprot.org The combined action of MsrA, MsrB, and MsrC allows for the complete reduction of both free and protein-bound methionine sulfoxides. plos.org

Catalytic Mechanisms of Msr Enzymes with this compound

The catalytic mechanisms of MsrA and MsrB, while operating on different stereoisomers, share a fundamental three-step process involving a catalytic cysteine residue. nih.govnih.gov N-acetyl-L-methionine sulfoxide has been instrumental in elucidating these mechanisms.

A key feature of the Msr catalytic cycle is the involvement of thiol-disulfide exchange reactions. nih.govashpublications.orgmdpi.com After the initial reduction of the methionine sulfoxide substrate, the catalytic cysteine of the Msr enzyme becomes oxidized to a sulfenic acid. mdpi.comportlandpress.com To regenerate the active enzyme, this sulfenic acid intermediate must be reduced. This is typically achieved through the formation of an intramolecular disulfide bond with a second, "resolving" cysteine residue within the enzyme. mdpi.commdpi.comportlandpress.com This disulfide bond is subsequently reduced by cellular reducing systems, most commonly the thioredoxin (Trx) system, which involves thioredoxin reductase and NADPH. mdpi.comashpublications.orgnih.gov In vitro, dithiothreitol (B142953) (DTT) can often substitute for the thioredoxin system. mdpi.com

The catalytic cycle of both MsrA and MsrB is initiated by a nucleophilic attack of a conserved catalytic cysteine residue on the sulfur atom of the methionine sulfoxide substrate. mdpi.commdpi.comportlandpress.com This attack leads to the formation of a sulfenic acid intermediate on the enzyme and the release of methionine. mdpi.commdpi.comportlandpress.com

In many MsrA and some MsrB enzymes, a second cysteine residue, often referred to as the resolving or recycling cysteine, then attacks the sulfenic acid. mdpi.commdpi.comportlandpress.com This results in the formation of an intramolecular disulfide bond and the release of a water molecule. mdpi.com The oxidized enzyme is then returned to its reduced, active state by the thioredoxin system. mdpi.comashpublications.org Some MsrA proteins may even utilize a third cysteine in a more complex recycling process. portlandpress.com The pKa of the active site cysteine is crucial for its function; in mouse MsrA, it has been determined to be 7.2, making it susceptible to oxidation at physiological pH. nih.gov In contrast, some MsrB enzymes, like MsrB2 and MsrB3, lack a resolving cysteine and their sulfenic acid intermediate is thought to be directly reduced by thioredoxin. unl.edu

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.3. Sulfenic Acid Intermediates and Disulfide Bond Formation nih.govmdpi.comtandfonline.com 3.3. Methionine Sulfoxide Reductase Activity Assays and Kinetic Parameters with this compound 3.4. Flavin-Containing Monooxygenases (FMOs) and Sulfoxidation of N-acetyl-L-methionine

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Biological and Physiological Roles of Acetyl L Methionine Sulfoxide

Acetyl-L-methionine Sulfoxide (B87167) in Cellular Redox Homeostasis

The balance between oxidants and antioxidants within a cell, known as redox homeostasis, is vital for normal cellular function. Acetyl-L-methionine sulfoxide plays a multifaceted role in maintaining this delicate equilibrium.

Protection Against Oxidative Stress and Reactive Oxygen Species (ROS)

This compound is recognized for its antioxidant properties, which help to mitigate the damaging effects of oxidative stress. chemimpex.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS can cause widespread damage to cellular components, including proteins, lipids, and DNA. mdpi.com

Methionine residues, both in their free form and within proteins, are particularly susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide. mdpi.com The reversible nature of this oxidation allows methionine to act as a scavenger of ROS, thereby protecting other more critical amino acid residues from irreversible oxidative damage. nih.govmdpi.com This positions methionine as a key player in the cellular antioxidant defense system. nih.gov The cyclic oxidation and reduction of methionine residues, facilitated by enzymes like methionine sulfoxide reductases, can function as a sink for ROS, helping to maintain cellular redox balance. mdpi.compnas.org

Studies have shown that treatment with N-acetyl-methionine sulfoxide can protect neuronal cells from toxicity induced by amyloid β-protein, a key factor in Alzheimer's disease. acs.org This protective effect is linked to its ability to combat oxidative stress. chemimpex.comacs.org

Induction of Msr Activity by this compound

A key aspect of this compound's protective role is its ability to induce the activity of methionine sulfoxide reductases (Msr). acs.orgnih.govresearchgate.net These enzymes are crucial for repairing proteins that have been damaged by oxidation. frontiersin.org

Research has demonstrated that treating neuronal cells with N-acetyl-methionine sulfoxide leads to an increase in Msr activity. acs.orgnih.govresearchgate.net This induction of Msr activity enhances the cell's capacity to reduce methionine sulfoxide back to methionine, effectively repairing oxidized proteins and restoring their function. frontiersin.org This mechanism is believed to be a significant part of the neuroprotective effects observed in studies involving amyloid β-protein toxicity. acs.orgresearchgate.net The upregulation of Msr in response to compounds like N-acetyl-methionine sulfoxide suggests a sophisticated cellular defense mechanism against oxidative damage. researchgate.net

Involvement in Protein Repair and Turnover

The integrity of proteins is essential for virtually all cellular processes. This compound is involved in the critical mechanisms that repair and manage the lifecycle of proteins.

Reversible Oxidation of Methionine Residues in Proteins

The oxidation of methionine residues in proteins to methionine sulfoxide is a common consequence of oxidative stress. nih.govnih.gov This modification can be reversed by the action of the methionine sulfoxide reductase (Msr) enzyme system. nih.govmdpi.com This reversible covalent modification is not merely a sign of damage but can also act as a regulatory switch, influencing cellular signaling pathways. nih.govpnas.org

The Msr system comprises two main classes of enzymes: MsrA, which reduces the S-epimer of methionine sulfoxide, and MsrB, which reduces the R-epimer. nih.govpnas.org This enzymatic repair mechanism is vital for maintaining protein function and is found in nearly all organisms. nih.govpnas.org The ability to reverse this oxidation highlights a dynamic process of protein maintenance rather than just a one-way path to degradation. mdpi.com

Impact on Protein Structure and Function

The oxidation of methionine to methionine sulfoxide can significantly alter the structure and function of a protein. nih.gov The addition of an oxygen atom to the sulfur of methionine converts a nonpolar side chain into a more polar one, which can disrupt the protein's three-dimensional structure. mdpi.com This structural change can lead to a loss of the protein's biological activity. nih.gov

This compound in Specific Biological Contexts

The roles of this compound and the broader methionine sulfoxide/reductase system have been investigated in several specific biological contexts, revealing their importance in health and disease.

In the context of neurodegenerative diseases like Alzheimer's, the oxidation of methionine in the amyloid β-protein has been a focus of research. acs.org Oxidation of a specific methionine residue (Met35) to its sulfoxide form has been observed to decrease the neurotoxicity of the amyloid β-protein, an effect linked to the induction of Msr activity. acs.org This suggests a neuroprotective role for the Msr system in the brain. acs.org

Furthermore, the reversible oxidation of methionine residues has been implicated in the regulation of ion channel function. pnas.org For example, the oxidation of a methionine residue in a voltage-dependent potassium channel was found to disrupt its inactivation, a process that could be reversed by the coexpression of MsrA. pnas.org This points to a potential role for methionine oxidation and reduction in dynamic cellular signaling processes. pnas.org

Research has also explored the use of N-acetyl-L-methionine sulfoxide as a substrate for MsrA enzyme assays, highlighting its utility as a tool in biochemical research. asm.org

Interactive Data Table: Research Findings on this compound

| Research Area | Finding | Implication |

| Neuroprotection | Treatment with N-acetyl-Met-sulfoxide induced Msr activity and protected neuronal cells from Aβ toxicity. acs.org | Suggests a therapeutic potential for targeting the Msr system in Alzheimer's disease. acs.org |

| Redox Homeostasis | The reversible oxidation of methionine residues involving MSRA can serve as a ROS sink. pnas.org | Highlights a key antioxidant defense mechanism at the cellular level. |

| Enzyme Induction | Treatment of neuronal cells with N-acetyl-methionine sulfoxide can increase Msr activity. nih.govresearchgate.net | Demonstrates a mechanism by which cells can enhance their protein repair capacity in response to oxidative stress. |

| Protein Function | Oxidation of a methionine residue in a potassium channel modulates its inactivation, which is reversible by MsrA. pnas.org | Indicates a role for methionine oxidation in regulating cellular signal transduction. pnas.org |

Neuronal Protection and Alzheimer's Disease Pathogenesis

The accumulation of amyloid-β (Aβ) protein into toxic oligomers is a central event in the pathogenesis of Alzheimer's disease (AD). acs.org A significant portion of Aβ found in the senile plaques of AD brains contains methionine sulfoxide, specifically at position 35 (Met35). acs.orgresearchgate.net While the oxidation of Met35 to sulfoxide has been observed to reduce the aggregation and neurotoxicity of Aβ, the underlying mechanism appears to be more complex than a simple structural change. acs.org

Research suggests that the reduced toxicity of Aβ-sulfoxide is linked to the activation of the methionine sulfoxide reductase (Msr) system, a critical cellular antioxidant and protein repair mechanism. acs.orgresearchgate.net The Msr system, particularly MsrA, reverses the oxidation of methionine, converting methionine sulfoxide back to methionine. pnas.org

Studies have demonstrated that treatment with N-acetyl-L-methionine sulfoxide can induce Msr activity in neuronal cells. acs.orgresearchgate.netresearchgate.net This induction of Msr provides protection against the neurotoxic insults of Aβ. acs.orgresearchgate.net In experiments with neuronal cells, the protective effect of Aβ-sulfoxide was largely nullified in cells from MsrA knockout mice, highlighting the crucial role of the MsrA enzyme in this neuroprotective pathway. acs.orgresearchgate.net Furthermore, Msr activity is significantly increased in the brains of double-transgenic mouse models of AD, suggesting a natural, albeit potentially insufficient, protective response to the disease's pathology. acs.org The decline in Msr activity observed in AD brains may facilitate the buildup of oxidized proteins, including Aβ-methionine-sulfoxide, contributing to the neurotoxicity seen in the disease. nih.gov Pharmacological upregulation of MsrA transcription and activity is therefore considered a potential therapeutic strategy for mitigating AD pathology. nih.gov

Table 1: Research Findings on this compound and Neuronal Protection

| Research Area | Finding | Implication for Alzheimer's Disease | Reference(s) |

|---|---|---|---|

| Aβ Toxicity | Oxidation of Aβ's Met35 to sulfoxide decreases its neurotoxicity. | The presence of Aβ-sulfoxide may be part of a cellular defense response. | acs.orgresearchgate.net |

| Msr System Activation | Treatment with N-acetyl-L-methionine sulfoxide induces methionine sulfoxide reductase (Msr) activity in neuronal cells. | Suggests a pathway to enhance the brain's natural defense against oxidative damage. | acs.orgresearchgate.netresearchgate.net |

| Neuroprotection | Induced Msr activity protects neuronal cells from Aβ-induced toxicity. | Boosting Msr function could be a therapeutic avenue for AD. | acs.orgresearchgate.net |

| In Vivo Models | MsrA knockout mice do not show reduced toxicity from Aβ-sulfoxide. | Confirms the essential role of the MsrA enzyme in neuroprotection. | acs.orgresearchgate.net |

| AD Brain Pathology | Msr activity is elevated in AD mouse models, but decreased MsrA activity is found in human AD brains. | A decline in the Msr repair system may contribute to disease progression. | acs.orgnih.govmdpi.com |

Role in Microbial Pathogenesis (e.g., Salmonella Typhimurium)

Facultative intracellular pathogens like Salmonella enterica serovar Typhimurium must withstand significant oxidative stress generated by the host's innate immune system to establish an infection. plos.orgresearchgate.net Neutrophils, a key component of this defense, produce reactive oxygen species (ROS) such as hypochlorous acid, which primarily target and oxidize methionine residues in bacterial proteins, converting them to methionine sulfoxide (Met-SO). nih.gov This oxidation can compromise the function of essential proteins, thereby threatening the pathogen's survival. nih.gov

To counteract this, Salmonella Typhimurium relies on a robust methionine sulfoxide reductase (Msr) system to repair oxidative damage. plos.org This system consists of several enzymes, including MsrA, MsrB, and MsrC, which reduce the S- and R-diastereoisomers of methionine sulfoxide back to methionine. plos.orgnih.gov

Research has shown that the Msr system is essential for the virulence of S. Typhimurium. plos.orgnih.gov

MsrA: Deletion of the msrA gene renders the bacteria more susceptible to hydrogen peroxide and reduces their ability to replicate within macrophages and in mouse models of infection. plos.orgnih.gov MsrA is active against both free and protein-bound methionine-S-sulfoxide. nih.gov

MsrB and MsrC: While a mutant lacking only msrB shows a phenotype similar to the wild type, MsrB's activity is weak and specific to protein-bound methionine-R-sulfoxide. plos.orgnih.gov However, the enzyme MsrC, which specifically repairs free methionine-R-sulfoxide, is crucial for survival. plos.org A double mutant lacking both msrB and msrC is significantly more susceptible to hydrogen peroxide, shows impaired growth in macrophages, and is attenuated in mice. plos.orgnih.gov

These findings demonstrate that all three methionine sulfoxide reductases—MsrA, MsrB, and MsrC—are critical for S. Typhimurium to resist the host's oxidative attack, repair damaged amino acids and proteins, and successfully establish an infection. plos.org The repair of free oxidized methionine by MsrC, in particular, highlights the importance of maintaining the integrity of the amino acid pool for pathogen survival under oxidative stress. plos.orgnih.gov

Table 2: Role of Methionine Sulfoxide Reductases in Salmonella Typhimurium Virulence

| Enzyme | Substrate Specificity | Role in Pathogenesis | Phenotype of Deletion Mutant | Reference(s) |

|---|---|---|---|---|

| MsrA | Peptidyl and free Methionine-S-sulfoxide | Resists oxidative stress, essential for intracellular replication and virulence. | Increased susceptibility to H₂O₂, reduced replication in macrophages, attenuated in mice. | plos.orgresearchgate.netnih.gov |

| MsrB | Peptidyl Methionine-R-sulfoxide (weak activity) | Contributes to virulence, particularly in concert with MsrC. | Similar to wild type when deleted alone. | plos.orgnih.gov |

| MsrC | Free Methionine-R-sulfoxide | Essential for survival against H₂O₂ and for growth in macrophages. | Increased susceptibility to H₂O₂, reduced growth in macrophages. | plos.orgnih.gov |

| MsrB/MsrC Double Mutant | N/A | Critical for resisting oxidative stress and full virulence. | Increased susceptibility to H₂O₂, reduced growth in macrophages, attenuated in mice. | plos.orgnih.gov |

Plant Physiology and Environmental Stress Responses

Plants are frequently exposed to environmental stress conditions such as high light, cold temperatures, and salinity, which lead to the generation of reactive oxygen species (ROS). oup.com ROS can damage cellular components, with protein-bound methionine residues being a major target of this oxidative damage, leading to the formation of methionine sulfoxide (MetO). oup.comoup.com To cope with this, plants have evolved a sophisticated protein repair system centered around methionine sulfoxide reductases (MSRs), which catalyze the reduction of MetO back to functional methionine. nih.govnih.gov

The MSR system in plants plays a crucial protective role against a wide range of abiotic and biotic environmental stresses. nih.govpnas.org This system is composed of two main types of enzymes, MSRA and MSRB, which are specific for the S- and R-diastereoisomers of MetO, respectively. oup.comoup.com

Key research findings on the role of MSRs in plant physiology include:

Oxidative Stress Tolerance: Overexpression of MSR genes, such as cytosolic MsrB7 and MsrB8 in Arabidopsis, confers enhanced tolerance to oxidative stress induced by agents like methyl viologen. oup.comnih.gov These transgenic plants show lower levels of hydrogen peroxide accumulation and increased survival rates under stress conditions. nih.gov

Seed Longevity: The MSR system is involved in controlling seed longevity. pnas.org Higher MSR gene expression and enzymatic activity are associated with better seed quality and viability, suggesting MSRs help repair oxidative damage that accumulates during seed maturation and aging. pnas.org

Redox Signaling: Beyond simple protein repair, MSRs participate in cellular signaling pathways. nih.gov By reversibly oxidizing and reducing methionine residues on specific proteins, the MSR system can modulate the activity of stress-responsive effectors like chaperones and glutathione-S-transferases, and interact with calcium-dependent signaling cascades. nih.govnih.gov

Table 3: Effects of MSR Expression on Plant Stress Responses

| Plant Species | MSR Gene(s) | Stress Condition | Observed Effect of Overexpression/Higher Activity | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | MsrB7, MsrB8 (cytosolic) | Oxidative (Methyl Viologen, H₂O₂) | Increased viability and tolerance, reduced H₂O₂ accumulation. | oup.comnih.gov |

| Arabidopsis thaliana | MsrB3 (plastidial) | Cold Temperature | Contributes to cold acclimation and tolerance; reduces MetO content. | oup.com |

| Medicago truncatula | MSRA4, MSRB2 | Seed Aging / Deterioration | Higher MSR activity correlates with improved seed quality and longevity. | pnas.org |

| Various | General MSRs | Abiotic & Biotic Stresses | Protective roles, preservation of stress-responsive protein activity. | nih.gov |

Analytical and Computational Methodologies for Acetyl L Methionine Sulfoxide Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Acetyl-L-methionine sulfoxide (B87167) from complex biological matrices and resolving its stereoisomers. These techniques are crucial for understanding its formation and biological relevance.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of the diastereomers of methionine sulfoxide and its derivatives. nih.govnih.gov The challenge lies in resolving the two stereoisomers that differ only in the spatial orientation around the sulfur atom. This is typically achieved through chiral chromatography.

Chiral Stationary Phases (CSPs) are essential for this separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated effectiveness in separating the enantiomers of various amino acids and their derivatives. sigmaaldrich.comresearchgate.net For N-acetylated amino acids, specific CSPs can even allow for the reversal of the elution order of enantiomers by modifying the mobile phase composition. sigmaaldrich.com For instance, the CHIROBIOTIC TAG phase has shown remarkable selectivity towards sulfur-containing molecules like sulfoxides. sigmaaldrich.com

The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile), buffer pH, and additives, plays a critical role in achieving optimal separation. researchgate.netresearchgate.net While standard reversed-phase HPLC can occasionally separate peptide fragments containing diastereomers of methionine sulfoxide under highly optimized conditions, robust and reliable separation of the free amino acid derivative generally requires dedicated chiral columns. nih.gov Supercritical fluid chromatography (SFC) using supercritical CO2 has also emerged as a powerful technique for obtaining both diastereomers in high purity. nih.gov

Table 1: HPLC Conditions for Chiral Separation of Methionine Derivatives

| Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|

| CHIROBIOTIC TAG | Polar Organic or Reversed-Phase | Separation of sulfur-containing molecules, including sulfoxides. | sigmaaldrich.com |

| Isopropylcarbamate cyclofructan 6 | Methanol/acetonitrile/acetic acid/triethylamine | Enantioselective separation of methionine. | researchgate.net |

| Teicoplanin-based CSPs | Phosphate buffer/acetonitrile | Enantiomeric separations of homocysteine, cysteine, and methionine. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the sensitive detection and accurate quantification of Acetyl-L-methionine sulfoxide. Its high specificity allows for the identification of the compound even in minute quantities within complex mixtures. nih.govmdpi.com

The methodology often involves reversed-phase HPLC for separation, followed by electrospray ionization (ESI) to generate ions that are subsequently analyzed by a mass spectrometer. nih.gov Triple quadrupole (QqQ) mass spectrometers are frequently used in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, offering high sensitivity and selectivity. researchgate.netnih.gov This approach has been successfully applied to quantify methionine sulfoxide in biological samples like serum and plasma. mdpi.comresearchgate.net

To overcome the challenge of artificial oxidation of methionine during sample preparation and analysis, stable isotope labeling methods have been developed. semanticscholar.org By intentionally oxidizing the protein with hydrogen peroxide enriched with ¹⁸O atoms before analysis, any endogenously formed methionine sulfoxide (containing ¹⁶O) can be distinguished from the ¹⁸O-labeled standard. This allows for the precise determination of the original level of methionine sulfoxide in the sample. semanticscholar.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another separation mode amenable to LC-MS analysis, particularly for highly polar analytes like methionine sulfoxide. sigmaaldrich.com

Table 2: LC-MS Parameters for Methionine Sulfoxide Analysis

| Chromatographic Mode | Column Example | Ionization | Mass Analyzer | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase | C18 | ESI+ | Triple Quadrupole | Quantification in protein digests. | nih.gov |

| HILIC | Ascentis Express HILIC | ESI+ | TIC | Separation of methionine sulfoxide and related compounds. | sigmaaldrich.com |

| Reversed-Phase | RP-Amide | ESI+ | Triple Quadrupole | Quantification of related metabolites in plasma. | nih.gov |

Mixed-Mode Stationary Phases in Chromatography

Mixed-mode chromatography utilizes stationary phases that feature more than one type of interaction mechanism, providing unique selectivity for complex separations. helixchrom.comchromatographyonline.com These phases typically combine reversed-phase (hydrophobic) characteristics with ion-exchange (electrostatic) properties. nih.gov This dual functionality is particularly advantageous for separating compounds with a wide range of polarities and charge states, such as amino acids and their derivatives. nih.govhelixchrom.com

For the analysis of L-methionine and its impurities, including L-methionine sulfoxide and N-acetyl-DL-methionine, mixed-mode stationary phases have proven highly effective. researchgate.net A column like the Primesep® 100, which possesses both reversed-phase and cation-exchange capabilities, can successfully separate these hydrophilic byproducts from the parent compound. researchgate.net The retention is controlled by adjusting mobile phase parameters such as the concentration of the organic solvent, buffer concentration, and pH, which influence both the hydrophobic and electrostatic interactions between the analytes and the stationary phase. helixchrom.comhelixchrom.com This approach allows for the retention and separation of polar, nonpolar, acidic, and basic compounds in a single chromatographic run. helixchrom.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

The oxidation of the sulfur atom in methionine to a sulfoxide results in distinct changes in the NMR spectrum. In ¹H NMR, the signal corresponding to the methyl protons (S-CH₃) shifts downfield upon oxidation. researchgate.net Similarly, in ¹³C NMR, the signal of the epsilon carbon (the methyl carbon attached to the sulfur) experiences a significant downfield shift of approximately 22.6 ppm compared to that of methionine. nih.gov This substantial shift provides a clear and quantitative marker for determining the extent of methionine oxidation in a sample. nih.gov The chemical shifts for N-acetyl-DL-methionine have also been well-documented, providing a baseline for comparison. chemicalbook.com

Table 3: Key NMR Chemical Shifts for Methionine and its Derivatives

| Compound | Nucleus | Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Methionine | ¹³C | ε-CH₃ | ~15.5 | nih.gov |

| Methionine Sulfoxide | ¹³C | ε-CH₃ | ~38.1 (Shift of +22.6 ppm) | nih.gov |

| Methionine Sulfoxide | ¹H | S(O)CH₃ | ~2.7 | researchgate.net |

| N-Acetyl-DL-methionine | ¹H | α-CH | ~4.28 | chemicalbook.com |

| N-Acetyl-DL-methionine | ¹H | S-CH₃ | ~2.04 | chemicalbook.com |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most significant feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1030-1040 cm⁻¹. researchgate.net This peak is absent in the spectrum of the non-oxidized parent compound, N-acetyl-L-methionine, making IR spectroscopy a definitive method for confirming the presence of the sulfoxide group. researchgate.netchemicalbook.com Other characteristic bands include those for the N-H and C=O stretching of the amide group, and the O-H and C=O stretching of the carboxylic acid group.

UV-Visible (UV-Vis) spectroscopy has more limited utility for the direct structural characterization of this compound. The molecule lacks a strong chromophore that would absorb significantly in the 200-800 nm range. researchgate.netnist.gov Consequently, its UV-Vis spectrum is not typically used for detailed structural elucidation. However, UV detection is commonly employed in HPLC analysis, often at low wavelengths (e.g., ~210 nm) where the amide and carboxyl groups exhibit some absorbance. nih.gov For enhanced detection sensitivity, derivatization with a UV-active tag may be employed. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-methionine |

| N-acetyl-DL-methionine |

| L-methionine-sulfoxide |

| N-acetyl-L-methionine |

| Homocysteine |

| Cysteine |

| Methionine sulfoxide |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound, providing critical information on its molecular weight and structure. This technique is widely used to identify the compound and to study its presence as a post-translational modification in peptides and proteins.

When analyzing peptides containing this compound, a characteristic fragmentation pattern is often observed under collision-induced dissociation (CID). A dominant and structurally diagnostic fragmentation pathway is the neutral loss of methanesulfenic acid (CH₃SOH), which corresponds to a mass difference of 64 Da. nih.gov This neutral loss is particularly prominent in peptide ions where the ionizing protons are sequestered by basic amino acid residues like arginine, lysine, or histidine, a condition referred to as low proton mobility. nih.gov Under these conditions, the abundance of the ion product resulting from this 64 Da loss can be significantly higher than other fragmentation pathways. nih.gov

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) allows for the separation and identification of various oxidation products of N-Acetyl-L-methionine. mdpi.com Tandem mass spectrometry (MS/MS) experiments are then used to elucidate the structure of these products by analyzing their fragmentation patterns. For instance, the fragmentation of N-Acetyl-L-methionine and its derivatives often involves the loss of groups such as -HSCH₃ and cleavage of the amide bond (loss of the acetyl group), as well as neutral losses of water and ammonia. mdpi.com

The Human Metabolome Database provides predicted LC-MS/MS spectral data for N-Acetylmethionine sulfoxide, offering a reference for its identification in complex biological samples. These predicted spectra, generated under different collision energies, highlight the expected fragmentation ions.

| Collision Energy | Precursor m/z | Product Ion m/z | Predicted Intensity |

|---|---|---|---|

| 20V | 208.06 | 144.05 | High |

| 20V | 208.06 | 102.06 | Medium |

| 20V | 208.06 | 84.04 | Medium |

| 40V | 208.06 | 144.05 | High |

| 40V | 208.06 | 102.06 | High |

| 40V | 208.06 | 84.04 | High |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical lens through which the dynamic behavior and electronic properties of this compound can be understood at an atomic level. These in silico techniques complement experimental data and offer predictive insights into the molecule's behavior.

Molecular Dynamics Simulations to Investigate Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. While specific MD studies focusing solely on the isolated this compound molecule are not extensively documented, the impact of methionine oxidation on the conformation of peptides and proteins is a significant area of research.

The oxidation of a methionine residue to its sulfoxide form introduces a polar group and a chiral center at the sulfur atom, which can dramatically alter the local and global conformation of a peptide or protein. nih.gov MD simulations can be employed to explore the conformational landscape of peptides containing an this compound residue. These simulations can reveal how the introduction of the sulfoxide group affects:

Backbone Dihedral Angles: Changes in the phi (φ) and psi (ψ) angles of the peptide backbone, potentially leading to shifts in secondary structure elements like alpha-helices or beta-sheets.

Side-Chain Orientation: The flexible side chain of methionine can adopt various conformations. The presence of the polar sulfoxide group can lead to new preferential orientations through interactions with other residues or the solvent.

Solvent Accessibility: The increased polarity of the sulfoxide group can alter the interaction of the residue with the surrounding water molecules, potentially increasing its solvent-exposed surface area.

For example, replica exchange molecular dynamics (REMD) has been used to probe the structural stability of peptides, demonstrating how modifications can impact helical stability. youtube.com Such approaches could be applied to understand how the conversion of N-acetyl-L-methionine to its sulfoxide form within a peptide sequence influences its conformational ensemble and stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into properties like molecular geometry, charge distribution, and reactivity.

DFT calculations have been used to study the one-electron oxidation of model peptides such as N-acetylmethionine amide, a close structural analog of this compound. These theoretical studies help to elucidate oxidation mechanisms and have shown good correlation with experimental findings. unimelb.edu.au

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and non-covalent interaction capabilities.

Vibrational Frequencies: Predicting the infrared spectrum, which can aid in the experimental characterization of the molecule.

Furthermore, theoretical calculations have been employed to determine the proton affinities of N-acetyl methionine sulfoxide, providing fundamental data on its gas-phase basicity. unimelb.edu.au These studies often combine experimental methods with high-level ab initio or DFT calculations to provide a comprehensive understanding of the molecule's intrinsic chemical properties.

In Silico Prediction of Protein Interactions

The oxidation of methionine to methionine sulfoxide can significantly modulate a protein's interaction with other proteins or small molecules. nih.govnih.gov In silico methods, such as molecular docking and machine learning-based approaches, are used to predict and analyze these interactions.

When this compound is considered as part of a peptide chain, its presence can alter the binding affinity and specificity of that peptide to its target protein. The key changes influencing these interactions are:

Increased Polarity: The sulfoxide group is significantly more polar than the thioether group in methionine. This can lead to the formation of new hydrogen bonds with the protein target or disrupt existing hydrophobic interactions.

Stereochemistry: The sulfoxide exists as two diastereomers (R and S). These stereoisomers can have different binding modes and affinities for a protein's binding pocket due to their distinct three-dimensional arrangements.

Conformational Changes: As discussed in the molecular dynamics section, the oxidation can induce conformational changes in the peptide, which in turn affects how it fits into the binding site of a target protein.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed to:

Predict the binding mode of a peptide containing this modified residue to its receptor.

Compare the binding energies of the unmodified versus the oxidized peptide to estimate the impact of the modification on binding affinity.

Analyze the specific interactions (e.g., hydrogen bonds, electrostatic interactions) formed by the sulfoxide group within the binding pocket.

While specific docking studies for this compound as a standalone ligand are not abundant in the literature, the principles of computational protein-ligand interaction studies are well-established and directly applicable. hkust.edu.hk These methods are crucial in rational drug design and in understanding the functional consequences of post-translational modifications. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Strategies Targeting Methionine Sulfoxide (B87167) Metabolism

The reversible oxidation of methionine to methionine sulfoxide and its subsequent reduction by methionine sulfoxide reductases (Msrs) is a critical pathway in cellular antioxidant defense. portlandpress.com This has led to a growing interest in developing therapeutic strategies that target this metabolic process. One promising approach involves the upregulation or enhancement of Msr activity. Research has shown that overexpression of MsrA can increase resistance to oxidative stress and extend lifespan in various model organisms. tandfonline.com Compounds like N-acetyl-cysteine (NAC) and S-adenosylmethionine have been shown to upregulate MsrA transcription and activity in neurons, suggesting a potential therapeutic avenue for neurodegenerative diseases. mdpi.commdpi.com

Another strategy focuses on the direct administration of compounds that can influence the methionine sulfoxide cycle. For instance, treatment with N-acetyl-L-methionine sulfoxide has been found to induce Msr activity and protect neuronal cells from the toxicity of amyloid-beta protein, a key player in Alzheimer's disease. acs.orgresearchgate.net Furthermore, dietary interventions, such as methionine restriction, have been shown to dramatically reduce levels of methionine sulfoxide and have therapeutic effects in cancer models, suggesting that modulating methionine metabolism could be a powerful tool in oncology. biorxiv.orgbiorxiv.org The development of specific inhibitors for enzymes involved in methionine metabolism, such as MAT2A, is also being explored as a targeted cancer therapy. jci.org

Future research will likely focus on identifying more specific and potent modulators of Msr activity and exploring their efficacy in various disease models, including neurodegenerative disorders, cancer, and age-related diseases. portlandpress.commichaeljfox.org

Exploration of Acetyl-L-methionine Sulfoxide as a Biomarker

For example, studies have reported increased levels of methionine sulfoxide in the brains of Alzheimer's disease patients, correlating with the accumulation of oxidized proteins. pnas.org In the context of cancer, dietary methionine restriction has been shown to significantly lower plasma levels of methionine sulfoxide, which corresponds with therapeutic responses. biorxiv.org Recent metabolomic studies have also identified increased levels of the microbial metabolite methionine sulfoxide in patients with alcoholic liver disease, suggesting its potential as a biomarker for this condition. uic.edu

However, the development of reliable methods to detect and quantify methionine sulfoxides in biological samples has been a challenge. nih.gov While some studies have attempted to develop antibodies specific for methionine sulfoxides, success has been limited. nih.gov More recent proteomic approaches are showing promise in identifying specific protein sites of methionine oxidation that could serve as more precise biomarkers of disease. mdpi.com Future research is needed to validate these potential biomarkers in larger clinical cohorts and to develop standardized, sensitive assays for their measurement. The identification of reliable biomarkers related to methionine sulfoxide metabolism could aid in early diagnosis, disease monitoring, and the development of personalized therapeutic strategies. frontiersin.org

Investigating the Role of this compound in Specific Disease States Beyond Oxidative Stress

While the role of methionine sulfoxide in oxidative stress is well-established, emerging research suggests its involvement in a broader range of specific disease states. The reversible oxidation of methionine residues can act as a regulatory switch, modulating protein function and cellular signaling pathways. nih.govunl.edu

Neurodegenerative Diseases: In Alzheimer's disease, the oxidation of a specific methionine residue (Met35) in the amyloid-beta peptide is thought to be a critical event in the protein's aggregation and neurotoxicity. portlandpress.commdpi.comnih.govmdpi.com The enzyme system responsible for reducing methionine sulfoxide, Msr, has been shown to play a neuroprotective role, and its decreased activity is observed in Alzheimer's brains. mdpi.comacs.orgmdpi.com Similarly, in Parkinson's disease, the oxidation of methionine residues in the protein α-synuclein is linked to its fibrillation and the pathogenesis of the disease. portlandpress.commdpi.com Studies are investigating whether overexpressing MsrA can protect against the neurotoxins implicated in Parkinson's disease. michaeljfox.org

Cancer: The dependence of some cancer cells on methionine has led to the exploration of methionine metabolism as a therapeutic target. mdpi.com Down-regulation of MsrA has been observed in breast cancer and is associated with a more aggressive tumor phenotype. nih.gov This suggests that the balance of methionine oxidation and reduction plays a role in cancer progression beyond simply mitigating oxidative stress. nih.gov Dietary methionine restriction, which lowers methionine sulfoxide levels, has shown therapeutic benefits in preclinical cancer models. biorxiv.orgbiorxiv.org

Other Conditions: Elevated levels of methionine sulfoxide have also been linked to a variety of other conditions, including hearing loss, cystic fibrosis lung disease, macular degeneration, and cardiovascular diseases. researchgate.net For instance, in utero gene therapy targeting MsrB3 has been shown to rescue hearing function in a mouse model of congenital hearing loss. nih.gov In moyamoya disease, a rare cerebrovascular disorder, elevated serum levels of methionine sulfoxide have been identified as a potential risk factor. frontiersin.org

Future investigations will likely delve deeper into the specific protein targets of methionine sulfoxidation in these diseases and elucidate the downstream signaling consequences, opening up new avenues for targeted therapies.

Elucidation of Regulatory Pathways Modulating this compound Levels

The cellular concentration of this compound and other methionine sulfoxides is tightly regulated by a complex interplay of metabolic and signaling pathways. Understanding these regulatory networks is crucial for developing strategies to therapeutically manipulate methionine sulfoxide levels.

The primary regulators of methionine sulfoxide levels are the methionine sulfoxide reductase (Msr) enzymes, MsrA and MsrB, which reduce the two stereoisomers of methionine sulfoxide back to methionine. portlandpress.commdpi.com The expression and activity of these enzymes are influenced by various factors. For example, some compounds can upregulate MsrA transcription. mdpi.com The availability of reducing equivalents, primarily from the thioredoxin and glutaredoxin systems, is also critical for Msr function. mdpi.comresearchgate.net

Recent research has begun to uncover novel regulatory mechanisms. For example, the oxidation of specific methionine residues on signaling proteins like CaMKII can act as a regulatory switch, and this process is reversed by MsrA. mdpi.comunl.edu This suggests a direct link between reactive oxygen species, methionine oxidation, and the control of cellular signaling. Furthermore, studies in plants have revealed coordinated regulation at the transcriptomic level between genes for starch metabolism and those involved in cytosolic acetyl-CoA metabolism, which is linked to methionine pathways. researchgate.net

Future research will need to further unravel these complex regulatory networks, including the identification of transcription factors that control Msr expression, the interplay between different redox systems in supporting Msr activity, and the signaling cascades that are initiated or modulated by the reversible oxidation of specific methionine residues. A deeper understanding of these pathways will be instrumental in designing targeted interventions to control this compound levels for therapeutic benefit.

Q & A

Q. What is the biochemical role of Acetyl-L-methionine sulfoxide in studying oxidative stress mechanisms?

this compound is used to mimic oxidative damage to methionine residues in proteins, enabling researchers to study cellular responses to reactive oxygen species (ROS). The acetylated form specifically models acetylated protein contexts, allowing investigation of how oxidative stress intersects with post-translational modifications. Methodologically, it is incorporated into protein synthesis or treated in vitro to simulate oxidation, followed by assays measuring repair enzyme activity (e.g., methionine sulfoxide reductases, MsrA/MsrB) or downstream effects on protein function .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

- High-Performance Liquid Chromatography (HPLC): Separates oxidized and reduced methionine derivatives using reverse-phase columns, with UV detection at 214 nm for sulfur-containing compounds.

- Mass Spectrometry (MS): Tandem MS (LC-MS/MS) provides high specificity for identifying sulfoxide modifications in peptides, particularly when combined with isotopic labeling .

- Nuclear Magnetic Resonance (NMR): ¹H-NMR validates structural integrity and purity, as demonstrated in quality control protocols for L-methionine sulfoxide derivatives .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store at 4°C in airtight, light-protected containers to prevent further oxidation or hygroscopic degradation. For long-term storage, lyophilized forms are stable at -20°C , though repeated freeze-thaw cycles should be avoided. Solubility in water (≥60 mg/mL) allows aqueous buffer preparation, but solutions must be freshly prepared to minimize autoxidation .

Advanced Research Questions

Q. How can researchers design experiments to track this compound incorporation and effects in cellular protein models?

- Pulse-Chase Labeling: Introduce this compound into cell cultures alongside isotopic tracers (e.g., ¹³C-methionine) to monitor incorporation kinetics via MS.

- SDS-PAGE and Immunoblotting: Use antibodies specific to methionine sulfoxide (e.g., anti-MetO) to detect oxidized proteins in lysates. Mobility shifts on gels indicate oxidation levels, as demonstrated in studies of Met-rich proteins .

- Functional Assays: Pair oxidation tracking with enzymatic activity assays (e.g., ATPase or kinase activity) to correlate structural damage with functional loss .

Q. How should contradictory data regarding the reduction efficiency of methionine sulfoxide reductases (Msrs) on this compound be analyzed?

Contradictions may arise from:

- Enzyme Specificity: MsrA preferentially reduces free methionine sulfoxide, while MsrB targets protein-bound forms. Validate substrate specificity using recombinant enzymes in vitro.

- Reaction Conditions: Adjust pH (optimal range: 7.4–8.0), temperature (25–37°C), and cofactors (e.g., thioredoxin/NADPH levels) to replicate physiological environments .

- Quantitative Metrics: Use stoichiometric assays (e.g., DTNB for thiol quantification) to measure reductase activity instead of relying solely on gel mobility shifts .

Q. What methodological approaches elucidate interactions between this compound and other post-translational modifications (e.g., phosphorylation or ubiquitination)?

- Multiplexed Proteomics: Combine phospho-enrichment kits with anti-MetO antibodies to identify co-occurring modifications in oxidized proteins.

- Crosslinking Mass Spectrometry: Map structural changes in acetylated/oxidized proteins to infer functional crosstalk.

- CRISPR Knockout Models: Generate MsrA/MsrB-deficient cell lines to study compensatory pathways (e.g., glutathione-dependent reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.